(3R,4R)-4-Fluoro-1-oxaspiro[2.5]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R)-4-Fluoro-1-oxaspiro[25]octane is a spirocyclic compound characterized by a unique structure where a fluorine atom is attached to a spirocyclic oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-4-Fluoro-1-oxaspiro[2.5]octane typically involves stereoselective methods to ensure the correct configuration of the compound. One common approach is the annulation strategy, which involves the formation of the spirocyclic ring through cyclization reactions. The reaction conditions often include the use of specific catalysts and reagents to achieve high yields and selectivity .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the principles of stereoselective synthesis and annulation strategies are likely employed on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (3R,4R)-4-Fluoro-1-oxaspiro[2.5]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced spirocyclic derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic alcohols.
Scientific Research Applications
(3R,4R)-4-Fluoro-1-oxaspiro[2.5]octane has several applications in scientific research:
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Its derivatives may exhibit pharmacological activities, making it a subject of interest in medicinal chemistry.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (3R,4R)-4-Fluoro-1-oxaspiro[2.5]octane involves its interaction with specific molecular targets. The fluorine atom’s presence can influence the compound’s reactivity and binding affinity to enzymes or receptors. The spirocyclic structure provides a rigid framework that can interact with biological macromolecules, potentially leading to unique biological effects.
Comparison with Similar Compounds
Spirocyclic oxindoles: These compounds share a spirocyclic structure but differ in the presence of an indole moiety.
α-(Trifluoromethyl)styrenes: These compounds contain a trifluoromethyl group and are used in similar synthetic applications.
Pyrazolo[1,5-a]pyrimidines: These fluorophores have a spirocyclic structure and are used in various chemical and biological applications.
Uniqueness: (3R,4R)-4-Fluoro-1-oxaspiro[2.5]octane is unique due to its specific stereochemistry and the presence of a fluorine atom, which can significantly influence its chemical and biological properties. The rigid spirocyclic framework provides distinct advantages in terms of stability and reactivity compared to other similar compounds.
Properties
IUPAC Name |
(3R,4R)-4-fluoro-1-oxaspiro[2.5]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11FO/c8-6-3-1-2-4-7(6)5-9-7/h6H,1-5H2/t6-,7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMOYIMEWBWVEX-RNFRBKRXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CO2)C(C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@]2(CO2)[C@@H](C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.